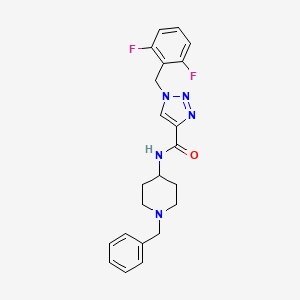![molecular formula C18H20FNO B5221932 N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide](/img/structure/B5221932.png)
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide, commonly known as Fluorococaine, is a synthetic compound that belongs to the phenethylamine family. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for research in the field of drug addiction and psychiatric disorders.
作用机制
Fluorococaine works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, Fluorococaine increases the extracellular concentration of dopamine in the brain, which can lead to an increase in reward and motivation.
Biochemical and Physiological Effects:
Fluorococaine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular concentration of dopamine in the brain, which can lead to an increase in reward and motivation. It has also been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation.
实验室实验的优点和局限性
Fluorococaine has a number of advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in reward and motivation. However, Fluorococaine also has a number of limitations. It is a synthetic compound, which means that it may not accurately mimic the effects of natural neurotransmitters. Additionally, it has not been extensively studied in humans, which means that its safety and efficacy are not well-established.
未来方向
There are a number of future directions for research on Fluorococaine. One area of research is the development of new compounds that are more selective inhibitors of the dopamine transporter. Another area of research is the study of the long-term effects of Fluorococaine on the brain and behavior. Finally, there is a need for more research on the safety and efficacy of Fluorococaine in humans, which could lead to its potential use in the treatment of drug addiction and psychiatric disorders.
Conclusion:
In conclusion, Fluorococaine is a synthetic compound that has been extensively studied for its potential use in the treatment of drug addiction and psychiatric disorders. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in reward and motivation. However, its safety and efficacy in humans are not well-established, which means that more research is needed before it can be used as a therapeutic agent.
合成方法
Fluorococaine can be synthesized by using a modified version of the Leuckart-Wallach reaction. In this method, 4-fluorophenylacetone is reacted with ammonium formate and formic acid to produce the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to obtain the final product, Fluorococaine.
科学研究应用
Fluorococaine has been extensively studied for its potential use in the treatment of drug addiction and psychiatric disorders. It is a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of reward and motivation. By inhibiting the dopamine transporter, Fluorococaine can increase the extracellular concentration of dopamine in the brain, which can lead to a reduction in drug-seeking behavior and an improvement in mood.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-17-11-9-16(10-12-17)13-14-20-18(21)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGSNZBZUKXWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

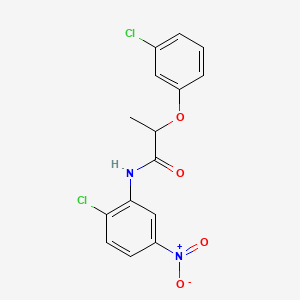
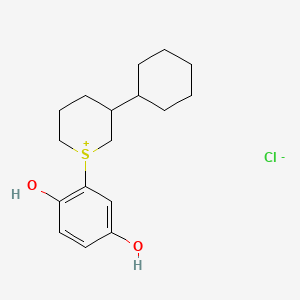
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B5221870.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5221876.png)
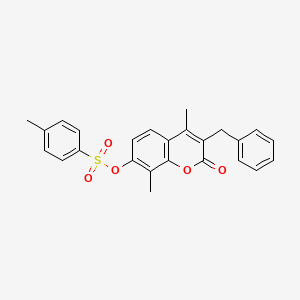
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5221889.png)
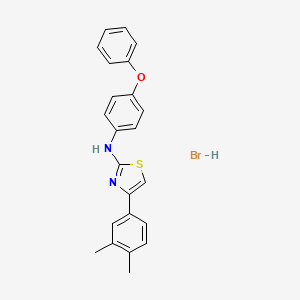
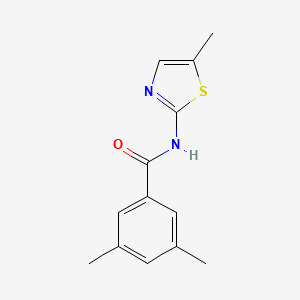
![2-(4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5221903.png)
![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5221911.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5221917.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5221928.png)
![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5221950.png)
